molecular formula C17H15F3N2O3 B2951416 4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2034472-37-0

4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B2951416
CAS No.: 2034472-37-0
M. Wt: 352.313
InChI Key: UNXGTCPKRXYEKW-UHFFFAOYSA-N
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Description

4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety and a trifluoromethoxybenzoyl group

Mechanism of Action

Pharmacokinetics, or the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound, are crucial for determining its bioavailability. These properties are influenced by factors such as the compound’s solubility, stability, and interactions with various enzymes and transporters in the body . Again, without specific studies, it’s challenging to predict the ADME properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Trifluoromethoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3-(trifluoromethoxy)benzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or benzoyl derivatives.

Scientific Research Applications

4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethoxy)benzoic acid: Shares the trifluoromethoxy group but lacks the pyrrolidine and pyridine rings.

    Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile have similar structural features but different functional groups.

    Pyridine derivatives: Compounds like 4-hydroxypyridine have the pyridine ring but different substituents.

Uniqueness

4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the combination of its trifluoromethoxybenzoyl group, pyrrolidine ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)25-14-3-1-2-12(10-14)16(23)22-9-6-15(11-22)24-13-4-7-21-8-5-13/h1-5,7-8,10,15H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXGTCPKRXYEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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